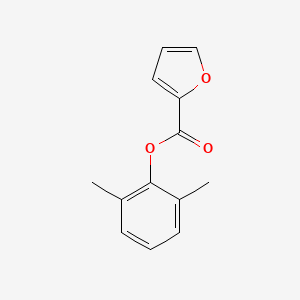
5-(2,4-diethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole and its derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities and applications in medicinal chemistry. The compound "5-(2,4-diethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" falls into this category, showcasing the characteristic thiazole core which is pivotal in its chemical and physical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions, including cyclocondensation and the employment of catalysts to facilitate the formation of the thiazole ring. For example, the synthesis of related compounds such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one utilized a direct one-pot interaction of precursor components in the presence of a catalytic system, highlighting the step-economy and cost-effectiveness of these methods (Sydorenko et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the conformation, bonding, and overall geometry of thiazole derivatives. Studies often reveal the presence of hydrogen bonds, intramolecular interactions, and the stabilization mechanisms within the crystal structure of these compounds. For instance, compounds with similar structural motifs have been extensively analyzed to understand their molecular orbital interactions and structural characteristics using density functional theory (DFT) calculations (Shanmugapriya et al., 2022).
科学的研究の応用
Antimicrobial Activity
Research on similar thiazolidinone hybrids indicates potential antimicrobial properties. Compounds with structural similarities have been investigated for their effectiveness against bacterial and fungal strains. The study conducted by Desai et al. (2022) on sulfur-containing pyrazole-pyridine hybrids, which are chemically related to the compound , demonstrated significant antimicrobial activity, particularly against gram-negative E. coli and C. albicans, as well as insights into their binding modes through molecular docking studies (Desai, Jadeja, & Khedkar, 2022).
Nonlinear Optical Properties
Another avenue of research explores the nonlinear optical properties of related compounds. Shettigar et al. (2009) studied two novel styryl dyes, finding that they possess significant nonlinear refractive indices and absorption coefficients. These properties suggest potential applications in nonlinear optical materials for device applications (Shettigar et al., 2009).
Antioxidant Applications
Research into thiazolidinone derivatives, such as those studied by Mohammed et al. (2019), has shown potential antioxidant applications. These compounds were tested as antioxidants for local base stock oil, demonstrating varying degrees of efficiency. Their study provides insights into the utility of similar compounds in antioxidant applications (Mohammed et al., 2019).
特性
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-22-14-8-7-13(15(12-14)23-4-2)11-16-17(21)19-18(24-16)20-9-5-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPORTFBSZSMLQZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,4-Diethoxyphenyl)methylidene]-2-(pyrrolidin-1-YL)-4,5-dihydro-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)
